2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide
Description
Properties
IUPAC Name |
2-chloro-N-(1-naphthalen-1-ylethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10(16)15(18)17-11(2)13-9-5-7-12-6-3-4-8-14(12)13/h3-11H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYHBUOQIJXTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301243157 | |
| Record name | 2-Chloro-N-[1-(1-naphthalenyl)ethyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094533-47-7 | |
| Record name | 2-Chloro-N-[1-(1-naphthalenyl)ethyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094533-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[1-(1-naphthalenyl)ethyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide typically involves the reaction of 1-naphthyl ethylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction Reactions: The amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide with its analogs:
*Predicted using computational tools; †Estimated based on naphthalene’s contribution.
Key Observations :
- Lipophilicity : The naphthalen-1-yl ethyl group in the target compound increases LogP compared to phenyl or sulfamoyl analogs, suggesting enhanced membrane permeability but reduced aqueous solubility .
- Solubility : Polar substituents (e.g., sulfamoyl) significantly improve solubility, whereas naphthalene derivatives exhibit poor water solubility .
- Steric Effects: The ethyl spacer in the target compound may improve conformational flexibility compared to non-ethyl analogs (e.g., CAS 22302-58-5) .
Biological Activity
2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide is an organic compound notable for its unique structural characteristics, including a chloro substituent and a naphthalene moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. The molecular formula of this compound is C13H14ClN, with a molecular weight of approximately 235.71 g/mol.
Chemical Structure and Properties
The chemical structure of 2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide can be depicted as follows:
This configuration enhances its chemical reactivity, primarily due to the presence of the chloro group, which can participate in nucleophilic substitution reactions. The compound's reactivity profile suggests that it may undergo hydrolysis or react with various nucleophiles, leading to diverse derivatives.
Biological Activity Overview
Research into the biological activity of 2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide indicates its potential in several therapeutic areas:
Antitumor Activity : Preliminary studies suggest that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing naphthalene moieties have shown promising results in inhibiting the growth of human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines .
Anti-inflammatory Effects : Compounds similar to 2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Antioxidant Activity : The antioxidant capacity of related compounds has been evaluated using DPPH radical scavenging assays, demonstrating that some derivatives can significantly outperform standard antioxidants like ascorbic acid .
Research Findings and Case Studies
Several studies have explored the biological activities associated with compounds structurally related to 2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide:
While specific mechanisms of action for 2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide remain largely unexplored, its structural similarities to other bioactive compounds suggest potential pathways:
- Nucleophilic Substitution Reactions : The chloro group may facilitate interactions with biological targets through nucleophilic attack.
- Hydrolysis Products : Hydrolysis may yield biologically active naphthalene derivatives that could exert therapeutic effects.
Q & A
Q. What are the common synthetic routes for preparing 2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide, and how are reaction conditions optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the naphthalene-ethylamine intermediate via nucleophilic substitution or reductive amination of 1-naphthaldehyde.
- Step 2 : Acylation with 2-chloropropanoyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane).
- Optimization : Reaction temperature (0–5°C minimizes side reactions), stoichiometric control (1:1.2 molar ratio of amine to acyl chloride), and solvent selection (polar aprotic solvents enhance reactivity). Post-reaction purification via column chromatography (hexane:ethyl acetate, 4:1) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR confirm substituent placement and stereochemistry. The naphthalene protons appear as multiplet signals (δ 7.2–8.3 ppm), while the chloro-propanamide group shows characteristic splitting (e.g., δ 4.1–4.3 ppm for the CHCl moiety) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 301.0894 for CHClNO).
- X-ray Crystallography : SHELX software refines crystal structures to confirm bond angles and stereochemical configuration .
Q. What are the key considerations in designing crystallization experiments for this compound?
- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to balance solubility and nucleation rates.
- Temperature Gradient : Slow cooling from 60°C to 4°C promotes single-crystal growth.
- Additives : Trace acetic acid can enhance crystal lattice stability by hydrogen bonding with the amide group .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinities to target proteins (e.g., receptors or enzymes).
- Dose-Response Analysis : Validate activity thresholds through EC/IC measurements in cell-based assays.
- Structural Analog Comparison : Compare results with structurally related compounds (e.g., indole or thiazole derivatives) to identify pharmacophore dependencies .
Q. What methodological approaches are recommended for optimizing yield in multi-step synthesis?
- Flow Chemistry : Continuous flow systems improve reaction control and reduce intermediate degradation.
- Catalyst Screening : Test palladium or copper catalysts for coupling steps to enhance efficiency.
- In-line Analytics : Use HPLC-MS to monitor reaction progress and adjust parameters in real time .
Q. What strategies are employed to investigate stereochemical outcomes in the synthesis of this compound?
- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column).
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions.
- Kinetic Resolution : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to favor specific stereoisomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
